N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is an acetamide derivative featuring a 2-bromo-4-methylphenyl group attached to the nitrogen atom of the acetamide backbone and a substituted pyrimidinyloxy moiety. The pyrimidine ring is functionalized with a methyl group at position 6 and a piperidin-1-yl group at position 2.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-13-6-7-16(15(20)10-13)22-17(25)12-26-18-11-14(2)21-19(23-18)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRINKSHLIQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226455-56-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23BrN4O2, with a molecular weight of 419.3 g/mol. The compound features a complex structure that includes a brominated aromatic ring and a piperidine-pyrimidine moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1226455-56-6 |
| Molecular Formula | C19H23BrN4O2 |
| Molecular Weight | 419.3 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The compound’s biological activity may be attributed to several mechanisms:
- Dihydrofolate Reductase Inhibition : Similar to other pyrimidine derivatives, it is hypothesized that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to decreased levels of tetrahydrofolate, impairing nucleotide synthesis and ultimately affecting cell proliferation, particularly in cancer cells .
- Kinase Inhibition : The piperidine and pyrimidine components suggest potential activity against various kinases, including tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
- Piritrexim : A related compound demonstrated significant antitumor effects by inhibiting DHFR and showed promise in treating melanoma and urothelial cancer . This suggests that this compound may share similar therapeutic potentials.
- Tyrosine Kinase Inhibitors : Research on pyrido[3,4-d]pyrimidine derivatives has highlighted their ability to selectively inhibit tyrosine kinases, which are critical in various cancers . This indicates that our compound might also exhibit similar selectivity and efficacy against specific cancer types.
Comparison with Similar Compounds
Key Structural Variations
The compound belongs to a broader class of acetamide derivatives with modifications on both the aryl and pyrimidine moieties. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural and Molecular Comparison of Selected Acetamide Derivatives
Analysis of Substituent Effects
Aryl Group Modifications: Bromo vs. Fluoro vs. Chloro: Bromine (in the target compound) provides greater hydrophobicity and steric bulk compared to fluoro or chloro analogs. This may influence membrane permeability or target engagement . Positional Isomerism: The 2-bromo-4-methylphenyl group (target) vs.
Pyrimidine Modifications: Piperidin-1-yl vs.
Broader Context of Acetamide Derivatives
Other structurally distinct acetamides, such as those with quinoline () or sulfonamide groups (), highlight the diversity of this class. For example, N-(4-bromophenyl)-2-(2-thienyl)acetamide () incorporates a thiophene ring, offering distinct electronic properties for charge-transfer interactions . However, these analogs lack the pyrimidinyloxy moiety critical to the target compound’s pharmacophore.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
